molecular formula C18H18O3 B14003733 5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole CAS No. 71712-28-2

5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole

Cat. No.: B14003733
CAS No.: 71712-28-2
M. Wt: 282.3 g/mol
InChI Key: FIOPFIIRLKLUCG-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring substituted with a methoxyphenylmethyl and a prop-2-enyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial in industrial settings to minimize costs and maximize output.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

71712-28-2

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole

InChI

InChI=1S/C18H18O3/c1-3-4-14-10-17-18(21-12-20-17)11-15(14)9-13-5-7-16(19-2)8-6-13/h3,5-8,10-11H,1,4,9,12H2,2H3

InChI Key

FIOPFIIRLKLUCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC3=C(C=C2CC=C)OCO3

Origin of Product

United States

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